2-(3-Bromo-4-fluorophenyl)ethan-1-amine
Description
Properties
Molecular Formula |
C8H9BrFN |
|---|---|
Molecular Weight |
218.07 g/mol |
IUPAC Name |
2-(3-bromo-4-fluorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrFN/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5H,3-4,11H2 |
InChI Key |
AOOQMNQPSNSYBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCN)Br)F |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Reactions
Molecular Formula and Structure
- The molecular formula of 2-(3-Bromo-4-fluorophenyl)ethan-1-amine is C9H10BrFNO.
- It features a bromine atom and a fluorine atom on the aromatic ring, contributing to its unique reactivity.
Types of Chemical Reactions
The compound can undergo several types of chemical reactions:
- Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.
- Reduction : The bromine atom can be reduced to a hydrogen atom, yielding a fluorophenyl derivative.
- Substitution : The bromine atom may be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Chemistry
This compound serves as a valuable building block in synthetic chemistry. It is used in the synthesis of more complex molecules and can act as a nucleophile in various reactions. Its unique structure allows for the preparation of ortho-metalated primary phenethylamines with diverse electronic properties .
Biology
In biological research, this compound has been investigated for its potential as a biochemical probe. It may interact with specific enzymes and modulate signal transduction pathways, influencing cellular processes like proliferation and apoptosis. Studies suggest that it may inhibit certain enzymes by binding to their active sites.
Medicine
The compound has shown promise in medicinal chemistry, particularly for its anti-inflammatory and anticancer properties. Preliminary studies indicate that it can inhibit cancer cell growth through mechanisms involving apoptosis induction. Its structural features suggest interactions with neurotransmitter systems, particularly serotonin and dopamine pathways .
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can modulate inflammatory pathways. The presence of bromine and fluorine enhances its lipophilicity, potentially improving its interaction with lipid membranes and biological receptors.
Anticancer Properties
Research indicates that this compound exhibits growth inhibitory effects on various cancer cell lines. It has been shown to induce apoptosis or inhibit cell proliferation via p53-dependent mechanisms.
Case Studies
Case Study 1: Anticancer Activity
A study explored the effects of this compound on human cancer cell lines. Results indicated significant growth inhibition and apoptosis induction in treated cells compared to controls.
Case Study 2: Enzyme Interaction
Research focusing on enzyme inhibition demonstrated that this compound effectively binds to specific enzyme active sites, altering metabolic pathways involved in inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenethylamine Derivatives
25B-NBOMe (2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethan-1-amine)
- Structural Differences : 25B-NBOMe has additional methoxy groups at the 2- and 5-positions of the phenyl ring and a 2-methoxybenzyl substituent on the amine.
- Biological Activity: Acts as a potent serotonin 5-HT2A receptor agonist, with reported EC50 values in the nanomolar range. The bromine at the 4-position enhances receptor binding affinity compared to non-halogenated analogs .
- Physicochemical Properties : Higher molecular weight (428.3 g/mol) and logP (~3.5) compared to 2-(3-Bromo-4-fluorophenyl)ethan-1-amine (MW: 232.1 g/mol, logP ~2.8), suggesting reduced blood-brain barrier penetration .
INCB024360
- Structural Differences: Features a 3-bromo-4-fluorophenyl moiety but incorporates an oxadiazole ring and sulfamoylaminoethyl group.
- Biological Activity : Potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), with IC50 = 7.2 nM. The halogenated phenyl group likely contributes to enzyme inhibition via halogen bonding .
Halogenated Indole and Benzene Derivatives
2-(4-Bromo-1H-indol-3-yl)ethan-1-amine
- Structural Differences : Replaces the phenyl ring with an indole moiety.
- Biological Activity : Exhibits affinity for serotonin receptors but with lower potency than phenyl-substituted analogs due to altered π-π stacking interactions .
2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine
Benzimidazole-Based Analogs
N,N-Diethyl-2-(2-(4-fluorobenzyl)-5-nitro-1H-benzimidazol-1-yl)ethan-1-amine (Flunitazene)
Physicochemical and Pharmacokinetic Comparison
Preparation Methods
Bromination and Functional Group Interconversion Strategies
A prominent route involves the bromination of pre-functionalized aromatic precursors. For instance, 3-bromo-4-fluorobenzaldehyde serves as a critical intermediate, synthesized via ultrasonic-assisted bromination of 4-fluorobenzaldehyde using sodium bromide and sodium hypochlorite in dichloromethane . This method achieves yields exceeding 90% with high purity (99.2–99.4%) through bulk melting crystallization . Subsequent reductive amination of the aldehyde group introduces the ethanamine moiety.
Key Reaction Steps:
-
Bromination:
-
Reductive Amination:
The aldehyde is converted to a nitrile via Strecker synthesis, followed by reduction using lithium aluminum hydride (LiAlH) or catalytic hydrogenation.
Acetylation-Bromination Cascade from Aniline Derivatives
Alternative approaches start with 4-fluoroaniline , leveraging acetylation and bromination to install substituents. Patent CN104447382A describes brominating 4-fluoroacetanilide using hydrobromic acid and hydrogen peroxide, minimizing dibromo byproduct formation . Hydrolysis of the acetyl group followed by Curtius rearrangement or Hofmann degradation introduces the amine .
Optimization Insights:
-
Bromination Conditions:
Temperature: 30–60°C; oxidants (e.g., NaOCl) enhance regioselectivity . -
Yield Improvement:
Using NaOCl instead of bromine reduces 2,6-dibromo byproducts from 15% to <5% .
Suzuki-Miyaura Coupling for Aryl-Amide Intermediates
Modern cross-coupling techniques enable the construction of the bromo-fluorophenyl backbone. A PMC study outlines Suzuki-Miyaura coupling between (3-adamant-1-yl-4-fluorophenyl)boronic acid and thiazole bromides, followed by phthalimide deprotection to yield primary amines . Adapting this method, the boronic acid derivative of 3-bromo-4-fluorophenyl could couple with ethylene-linked amine precursors.
Reaction Scheme:
Advantages:
Reductive Amination of Keto Intermediates
Ketones derived from 3-bromo-4-fluorophenylacetic acid undergo reductive amination with ammonium acetate or benzylamine. For example, the keto intermediate is treated with NaBHCN or H/Pd-C to yield the target amine.
Typical Conditions:
-
Solvent: MeOH/THF.
-
Catalyst: Pd/C (10 wt%).
-
Yield: 75–85% (reported for analogous structures).
Gabriel Synthesis for Primary Amine Installation
The Gabriel method offers a classical route, wherein phthalimide-protected amines are generated from alkyl halides. Starting with 2-(3-bromo-4-fluorophenyl)ethyl bromide, reaction with potassium phthalimide followed by hydrazinolysis produces the primary amine.
Procedure:
-
Alkylation:
-
Deprotection:
Yield: ~70–80% (based on similar syntheses).
Comparative Analysis of Synthetic Methods
Q & A
Q. What are the recommended synthetic routes for 2-(3-Bromo-4-fluorophenyl)ethan-1-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via reductive amination of 1-(3-bromo-4-fluorophenyl)ethanone (CAS 1007-15-4) using ammonium acetate and sodium cyanoborohydride in methanol under reflux . Alternatively, catalytic hydrogenation with palladium on carbon can reduce the intermediate imine. Reaction pH (6–7) and temperature (40–60°C) critically affect enantiomeric purity, as side reactions like over-reduction or racemization may occur. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity. Confirm intermediates using -NMR (CDCl₃, δ 7.4–7.6 ppm for aromatic protons) and LC-MS .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : -NMR (DMSO-d₆, δ -110 to -115 ppm) identifies fluorine environment; -NMR distinguishes amine protons (δ 1.3–1.5 ppm for NH₂).
- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, SHELX-97 ) resolves stereochemistry and confirms the (R)- or (S)-configuration. ORTEP-3 visualizes thermal ellipsoids for anisotropic displacement parameters.
- Mass Spectrometry : ESI-MS (m/z 218.07 [M+H]⁺) validates molecular weight.
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity, and what chiral resolution methods are optimal?
- Methodological Answer : Enantiomers exhibit distinct binding affinities to CNS targets (e.g., serotonin receptors). Resolve racemic mixtures via chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) or enzymatic resolution using lipases (Candida antarctica) in organic solvents . Assess enantiomeric excess (ee) by polarimetry ([α] ±25° for (R)-isomer). In vitro assays (radioligand binding, IC₅₀) on D₂ and 5-HT₂A receptors reveal (R)-isomer’s 10-fold higher potency .
Q. What computational strategies predict the compound’s interaction with biological targets, and how can QSAR models guide structural optimization?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with receptor PDB files (e.g., 5-HT₂A, PDB ID 6WGT). Parameterize halogen bonds (Br, F) with MM/GBSA scoring.
- QSAR : Train models on analogs (e.g., 2-(4-Bromophenyl)ethylamine) using descriptors like logP, molar refractivity, and H-bond donor count. Gaussian09 calculates electrostatic potentials (B3LYP/6-31G* basis set) .
- MD Simulations : GROMACS assesses binding stability (RMSD <2.0 Å over 50 ns) .
Q. How do conflicting crystallographic data on halogen bonding in analogs inform the design of derivatives with enhanced stability?
- Methodological Answer : Structural contradictions arise in Br/F interactions (e.g., Br···π vs. F-H bonding). Resolve via high-resolution X-ray (0.8 Å) and Hirshfeld surface analysis (CrystalExplorer). Derivatives with electron-withdrawing groups (e.g., -CF₃) stabilize Br···O interactions (3.0–3.2 Å), improving thermal stability (TGA decomposition >200°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
